5-(1-Hydroxyethyl)oxolan-2-one

Antifungal drug discovery Candida albicans Fatty acid synthesis inhibition

5-(1-Hydroxyethyl)oxolan-2-one (CAS 58957-60-1) is a chiral γ-butyrolactone derivative, also widely recognized under the trivial names sherry lactone, solerole, and 5-hydroxy-4-hexanolide. It possesses the molecular formula C₆H₁₀O₃ (MW 130.14 g/mol) and features a five-membered lactone ring with a 1-hydroxyethyl substituent at the 5-position, generating two chiral centers and thus four possible stereoisomers.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 58957-60-1
Cat. No. B1294996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Hydroxyethyl)oxolan-2-one
CAS58957-60-1
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(C1CCC(=O)O1)O
InChIInChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3
InChIKeyKBLZKAKKJPDYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Hydroxyethyl)oxolan-2-one (CAS 58957-60-1): Chemical Identity and Procurement Fundamentals


5-(1-Hydroxyethyl)oxolan-2-one (CAS 58957-60-1) is a chiral γ-butyrolactone derivative, also widely recognized under the trivial names sherry lactone, solerole, and 5-hydroxy-4-hexanolide [1]. It possesses the molecular formula C₆H₁₀O₃ (MW 130.14 g/mol) and features a five-membered lactone ring with a 1-hydroxyethyl substituent at the 5-position, generating two chiral centers and thus four possible stereoisomers [2]. This compound occurs naturally as a volatile aroma constituent of sherry wines, dried figs, and several edible mushrooms including *Cortinarius caperatus* and *Mycoleptodonoides aitchisonii*, but it has also garnered attention as a bioactive scaffold with stereoselective antifungal properties and endoplasmic reticulum (ER) stress-suppressive activity [3].

Why Generic γ-Butyrolactone Substitution Cannot Replace 5-(1-Hydroxyethyl)oxolan-2-one in Research and Industrial Applications


Substituting 5-(1-hydroxyethyl)oxolan-2-one with a generic γ-butyrolactone or even a closely related sherry aroma compound such as solerone (the corresponding ketone) introduces critical functional divergence across multiple dimensions [1]. The stereochemistry at the C-4 and C-5 positions directly governs both sensory properties and biological target engagement: the (4R,5R)-enantiomer exhibits an enantiomeric excess of 80–90% in natural sources, and bioactivity is stereoselective, with 5-HEOL blocking *Candida albicans* fatty acid synthesis at the transcriptional level without affecting mammalian cells [2]. A racemic or mis-configured mixture, or the oxidized ketone analog solerone, would therefore produce confounding results in flavor reconstitution studies, fail to recapitulate the ER-stress protective phenotype observed in the *M. aitchisonii* isolate, and lack the stereo-defined antifungal mechanism of action that distinguishes this lactone from ergosterol-targeting azoles [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 5-(1-Hydroxyethyl)oxolan-2-one Relative to Its Closest Analogs


Stereoselective Antifungal Mechanism: Fatty Acid Synthesis Inhibition vs. Ergosterol Targeting by Azoles

5-(1-Hydroxyethyl)oxolan-2-one (5-HEOL) inhibits the growth of *Candida albicans* yeast cells through a stereoselective blockade of fatty acid synthesis at the transcriptional level, while leaving mammalian fatty acid production unaffected . In contrast, clinically used azole antifungals such as fluconazole target ergosterol biosynthesis via inhibition of lanosterol 14α-demethylase (CYP51), a mechanism shared with mammalian cytochrome P450 enzymes, leading to established drug–drug interaction liabilities [1]. The 5-HEOL mechanism represents a class-level differentiation from ergosterol-targeting agents because the transcriptional regulatory targets in fungal fatty acid synthesis (e.g., the OLE1 desaturase pathway) lack direct mammalian orthologs with identical regulation, suggesting a reduced potential for mechanism-based toxicity [2].

Antifungal drug discovery Candida albicans Fatty acid synthesis inhibition Stereoselective mechanism of action

Enantiomeric Composition: Differentiation Between Natural-Source vs. Racemic Synthetic Solerole for Sensory and Bioactivity Studies

The (4R,5R)-enantiomer of 5-(1-hydroxyethyl)oxolan-2-one predominates in natural sources: enantiomeric excesses of 80% and 90% were determined for the (4R,5R)-isomer in dried figs and dates, respectively [1]. In commercial sherry wine, the (4R,5R)- and (4S,5R)-configured isomers are detected predominantly, whereas solerone (the oxidized ketone analog) is found as a nearly racemic mixture [2]. This natural enantiomeric enrichment contrasts with synthetic racemic solerole preparations (CAS 27610-27-1), where all four stereoisomers may be present in roughly equal proportions unless chiral resolution is performed [3].

Chiral flavor chemistry Enantiomeric excess quantification Sherry aroma reconstitution Natural product authentication

ER Stress-Suppressive Activity Differentiates 5-(1-Hydroxyethyl)oxolan-2-one from Structurally Similar but Inactive Lactone Analogs

In a 2014 study, 5-(1-hydroxyethyl)oxolan-2-one (reported as known compound 2 in the *M. aitchisonii* isolate) exhibited protective activity against thapsigargin-induced endoplasmic reticulum (ER) stress-dependent cell death, alongside compounds 1, 3, 4, 6, 7, and 8, while compound 5 was notably inactive [1]. The protective effect is not a general property of all γ-butyrolactones isolated from this mushroom: the structural specificity required for activity provides a clear differentiation from inactive congeners within the same extract [2].

Endoplasmic reticulum stress Neuroprotection Natural product pharmacology Mycoleptodonoides aitchisonii

Differential Growth Inhibitory Activity Against Flammulina velutipes Mycelia vs. Other Isolated Congeners from Cortinarius caperatus

Among six compounds isolated from the edible mushroom *Cortinarius caperatus*, 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one (compound 1) inhibited the growth of *Flammulina velutipes* mycelia, alongside compounds 3, 5, and 6, whereas compounds 2 and 4 did not exhibit this antifungal activity [1]. This demonstrates that the 5-(1-hydroxyethyl) substitution on the γ-butyrolactone scaffold confers antifungal activity not shared by all co-occurring metabolites from the same fungal source [2].

Antifungal natural products Mushroom bioactive compounds Fungal growth inhibition Cortinarius caperatus

Biological Source Traceability: Natural vs. Synthetic Provenance as a Procurement Selection Criterion

5-(1-Hydroxyethyl)oxolan-2-one has been detected as a natural metabolite in at least three distinct biological contexts: sherry wines (as a fermentation product of flor yeast), dried figs and dates (as a plant secondary metabolite), and the edible mushrooms *Cortinarius caperatus* and *Mycoleptodonoides aitchisonii* [1][2]. It has also been identified as a potential urinary biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency in humans, where it arises from the reaction of accumulated succinic semialdehyde with a pyruvate dehydrogenase pathway intermediate [3]. The FoodDB database notes its detection (though not quantification) in alcoholic beverages and root vegetables, suggesting its utility as a food consumption biomarker [4]. This multi-source natural occurrence profile differentiates it from purely synthetic γ-butyrolactones that lack documented endogenous or dietary origin, which is relevant for metabolomics researchers requiring authentic natural-product standards versus synthetic analogs.

Natural product sourcing Authenticity markers Biomarker discovery Metabolomics

High-Value Application Scenarios for 5-(1-Hydroxyethyl)oxolan-2-one Based on Quantitative Differentiation Evidence


Antifungal Drug Discovery: Mechanistically Novel Lead Compound Screening Against Azole-Resistant Candida Species

5-(1-Hydroxyethyl)oxolan-2-one can serve as a mechanistically distinct antifungal lead scaffold for programs targeting azole-resistant *Candida albicans* strains. Its stereoselective inhibition of fungal fatty acid synthesis at the transcriptional level, without affecting mammalian fatty acid production, provides a mode of action orthogonal to ergosterol biosynthesis inhibitors such as fluconazole [1]. Procurement of chirally defined material is essential, as the antifungal activity is stereoselective and racemic material may yield misleading structure–activity data [2].

Neurodegenerative Disease Research: ER Stress Modulation Studies Using a Naturally Derived γ-Butyrolactone

The documented protective activity of 5-(1-hydroxyethyl)oxolan-2-one against thapsigargin-induced ER stress-dependent cell death positions this compound as a tool molecule for investigating unfolded protein response (UPR) modulation in neuronal cell models [1]. Its co-isolation alongside inactive structural analogs from *M. aitchisonii* provides built-in negative controls for structure–activity relationship (SAR) studies, reducing the need for separate procurement of inactive comparator compounds [2].

Authentic Flavor and Fragrance Reconstitution: Enantiomerically Defined Sherry Aroma Standards

For flavor houses and sensory science laboratories engaged in sherry or dried fruit aroma reconstitution, procurement of the (5R)-configured, naturally dominant stereoisomers (≥80% ee for the (4R,5R)-isomer) is critical for achieving authentic sensory profiles [1]. Racemic synthetic solerole or the structurally related ketone solerone (which occurs as a nearly racemic mixture in sherry) will produce divergent and potentially off-target aroma notes, rendering them unsuitable as direct substitutes in high-fidelity flavor formulation [2].

Clinical Metabolomics and Biomarker Validation: SSADH Deficiency Diagnostic Research

5-(1-Hydroxyethyl)oxolan-2-one has been identified as a urinary biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare inherited disorder of GABA catabolism [1]. For clinical metabolomics laboratories developing targeted LC-MS/MS or GC-MS assays for SSADH deficiency screening, procurement of authenticated 5-(1-hydroxyethyl)oxolan-2-one as a quantitative standard enables accurate calibration and validation, which cannot be achieved using generic γ-butyrolactone surrogates that lack the identical retention time and fragmentation pattern [2].

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